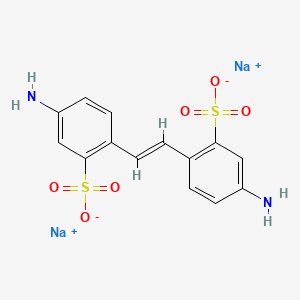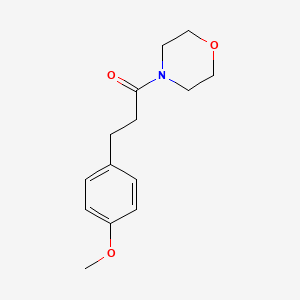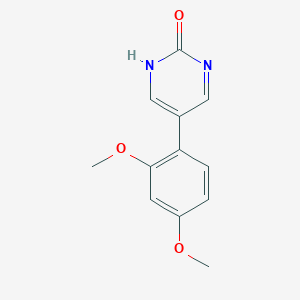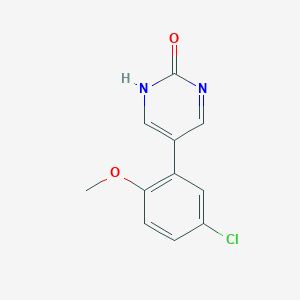
Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94%
Übersicht
Beschreibung
Sodium 4,4’-diaminostilbene-2,2’-disulfonate, also known as Amsonic acid sodium salt, is an organic compound with the formula (H2NC6H3SO3H)2C2H2 . It is a white, water-soluble solid . Structurally, it is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is used in the synthesis of dyes and optical brighteners or fluorescent whitening agents .
Synthesis Analysis
The synthesis of Sodium 4,4’-diaminostilbene-2,2’-disulfonate begins with the sulfonation of 4-nitrotoluene . This reaction affords 4-nitrotoluene-2-sulfonic acid. Oxidation of this species with sodium hypochlorite yields the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . It is then reduced to form Sodium 4,4’-diaminostilbene-2,2’-disulfonate .Molecular Structure Analysis
The molecular formula of Sodium 4,4’-diaminostilbene-2,2’-disulfonate is C14H13N2NaO6S2 . The compound has a molecular weight of 392.4 g/mol . The InChI string and the Canonical SMILES for the compound are available .Chemical Reactions Analysis
Sodium 4,4’-diaminostilbene-2,2’-disulfonate is an intermediate in the synthesis of 4,4’-Diisothiocyano-2,2’-stilbenedisulfonic Acid, Disodium Salt . Stilbene disulfonates have been employed to inhibit anion transport in a large number of mammalian cell types .Physical And Chemical Properties Analysis
Sodium 4,4’-diaminostilbene-2,2’-disulfonate is a white, water-soluble solid . It has a topological polar surface area of 180 Ų . The compound has a complexity of 580 .Wissenschaftliche Forschungsanwendungen
Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% has a variety of applications in scientific research. It is commonly used as a fluorescent dye in cell imaging experiments. Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% is also used as a fluorescent probe in biochemical assays, as a reagent in organic synthesis, and as a fluorescent indicator in spectrophotometric assays. It has also been used to study the interactions between proteins and lipids in cell membranes.
Wirkmechanismus
Target of Action
Amsonic acid disodium salt, also known as Sodium 4,4’-diaminostilbene-2,2’-disulfonate or disodium amsonate, is primarily used in the synthesis of dyes and optical brighteners or fluorescent whitening agents . .
Mode of Action
As a component in the synthesis of dyes and optical brighteners, it likely interacts with other compounds to produce the desired color or fluorescence .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of dyes and optical brighteners . These substances can interact with light and other chemicals, leading to various downstream effects.
Result of Action
The primary result of the action of Amsonic acid disodium salt is the production of dyes and optical brighteners . These substances have the ability to absorb light in the ultraviolet and violet region, and re-emit light in the blue region. This causes a “whitening” effect, as it increases the amount of blue light reflected.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% is a useful tool for laboratory experiments due to its high solubility and stability. It is also non-toxic and has a high degree of fluorescence. However, Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% is not suitable for use in all experiments due to its relatively low molar absorptivity. Additionally, Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% may not be suitable for use in some biological assays due to its low fluorescence quantum yield.
Zukünftige Richtungen
Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% has the potential to be used in a variety of new applications. For example, it could be used as a fluorescent marker for the detection of cancer cells or for the tracking of drug delivery. Additionally, Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% could be used to study the effects of various compounds on gene expression. Furthermore, Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% could be used in the development of new fluorescent probes for the detection of disease markers. Finally, Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% could be used to study the effects of environmental toxins on cells.
Synthesemethoden
Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94% is synthesized through a two-step reaction. First, 4-amino-2,2'-stilbenedisulfonic acid is reacted with sodium hydroxide, resulting in the formation of the sodium salt of 4-amino-2,2'-stilbenedisulfonic acid. This is then reacted with 4-diaminostilbene to produce Sodium 4,4'-diaminostilbene-2,2'-disulfonate, 94%. This method is simple and efficient, and yields a product with a purity of 94%.
Safety and Hazards
Eigenschaften
IUPAC Name |
disodium;5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFHPREDNNSFX-SEPHDYHBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2Na2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38151-70-1, 25394-13-2 | |
| Record name | Amsonic acid disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038151701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4,4'-diaminostilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM AMSONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745M768A96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)









